molecular formula C15H18N2O3 B1392602 Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate CAS No. 1104739-06-1

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

Cat. No. B1392602
M. Wt: 274.31 g/mol
InChI Key: JFWOXCMXNFENGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,3-dichloropyrazine with 2-piperidylmethylamine in dimethylformamide (DMF) . The reaction proceeds to form the hexahydro-pyridoquinoxaline core structure, followed by esterification with ethyl alcohol to yield the final product .


Molecular Structure Analysis

  • c = 25.5551 Å The compound crystallizes as colorless blocks, and the fractional atomic coordinates and displacement parameters are well-documented .

Scientific Research Applications

Bromination Reactions

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate has been utilized in bromination reactions. Ukrainets et al. (2013) found that treating this compound with bromine in aqueous acetic acid solution led to the production of brominated analogs, providing insights into the structural features of major and minor reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

Synthesis of Heterocycles

This compound is also significant in the synthesis of diverse heterocycles. For example, Markees (1990) described the reaction of Ethyl 4H-pyran-4-one-2-carboxylate with 1,2-diaminobenzene, leading to the formation of pyrido[1,2-a]quinoxaline derivatives (Markees, 1990).

Antitubercular Activity

The antitubercular activities of derivatives synthesized from Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate have been analyzed. Ukrainets et al. (2008) conducted a comparative analysis of antitubercular activities of these compounds, contributing to the development of potential treatments for tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).

Diuretic Activity

Research by Ukrainets et al. (2013) demonstrated that derivatives of this compound exhibit significant diuretic activity. They established that the diuretic activity of these derivatives increases substantially in comparison with their non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

properties

IUPAC Name

ethyl 6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-15(19)10-6-7-12-11(9-10)16-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,2-5,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWOXCMXNFENGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 2
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 3
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 4
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 5
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 6
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

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